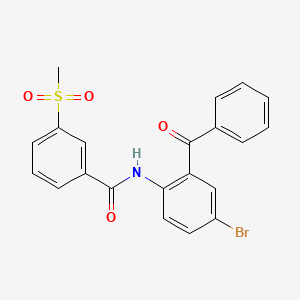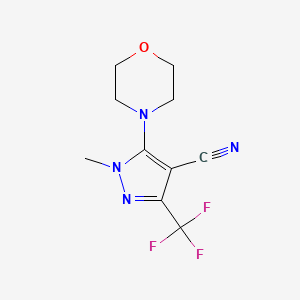
1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile” is a chemical compound used in various scientific experiments. It is also known by other synonyms such as “[1-METHYL-5-MORPHOLINO-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-4-YL]METHANAMINE” and "[1-methyl-5-(morpholin-4-yl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine" .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H15F3N4O . The molecular weight is 264.25 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” such as melting point, boiling point, and density are not specified in the available resources .Scientific Research Applications
Synthesis and Structural Analysis
The synthesis and structural analysis of related morpholine derivatives, such as 4-[(E)-2-(4-Cyanophenyl)diazenyl]-morpholine, have been explored, shedding light on the compound's photophysical properties and X-ray structural analysis. This research contributes to understanding the structural aspects and potential applications of similar compounds in materials science and photophysical studies (Taylor Chin et al., 2010).
Antimicrobial and Anti-inflammatory Activities
Research on pyrazoloquinolines and pyridine derivatives, which share structural similarities with the target compound, reveals potential antimicrobial and anti-inflammatory activities. These studies suggest the compound's potential in developing new therapeutic agents (R. Mekheimer, 1994), (A. Gadhave, K. Bhagwat, 2017).
Corrosion Inhibition
Pyranopyrazole derivatives have shown efficacy as corrosion inhibitors for mild steel in acidic environments, indicating the compound's utility in materials protection and industrial applications (M. Yadav et al., 2016).
Chemical Sensors
The development of chemosensors for selective identification of metal ions, such as Pd2+, has been achieved using morpholino and thiophenyl derivatives. These studies underscore the compound's potential in environmental monitoring and analytical chemistry (Shally et al., 2020).
Molecular Docking and Quantum Chemical Studies
The exploration of bioactive pyrazoline derivatives through molecular docking and quantum chemical calculations highlights the compound's applications in biochemistry and pharmaceutical research. These studies provide insights into the compound's interaction mechanisms and photophysical properties in various environments (S. S. Mati et al., 2013).
properties
IUPAC Name |
1-methyl-5-morpholin-4-yl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N4O/c1-16-9(17-2-4-18-5-3-17)7(6-14)8(15-16)10(11,12)13/h2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNCUQRRLEMGBDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C#N)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{2,5-dimethyl-1-[3-(morpholine-4-sulfonyl)phenyl]-1H-pyrrol-3-yl}-2-{[(furan-2-yl)methyl](prop-2-yn-1-yl)amino}ethan-1-one](/img/structure/B2916014.png)
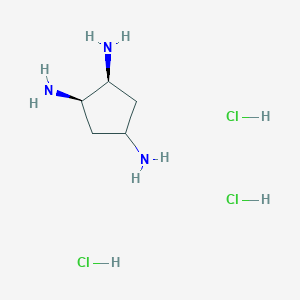
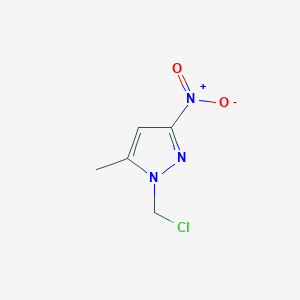
![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-3,5-dimethoxybenzamide](/img/structure/B2916020.png)
![(1H-benzo[d]imidazol-5-yl)((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2916021.png)
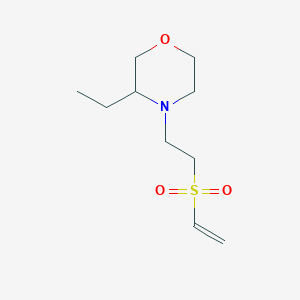
![(4-Morpholin-4-ylsulfonylphenyl)-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)methanone](/img/structure/B2916025.png)
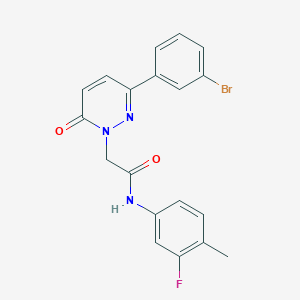
![N-{4-[4-(butan-2-yl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B2916027.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-acetamidophenyl)oxalamide](/img/structure/B2916028.png)
![2-{[3-(2-Benzenesulfonamidoethyl)-[1,2,4]triazolo[4,3-B]pyridazin-6-YL]sulfanyl}-N-(3-chlorophenyl)acetamide](/img/structure/B2916029.png)
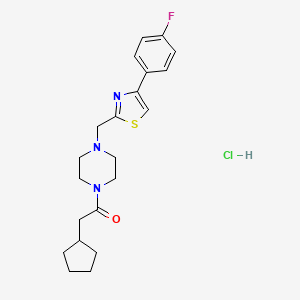
![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2916032.png)
